

1-Bromo-2,4-dimethylpentane CAS number

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Compound of Interest

Compound Name: **1-Bromo-2,4-dimethylpentane**

Cat. No.: **B1290249**

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An In-depth Technical Guide to **1-Bromo-2,4-dimethylpentane**

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-2,4-dimethylpentane**, a primary alkyl halide utilized as a building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis methodologies, characteristic reactivity, and critical safety protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to ensure safe and effective use in a laboratory setting. The core of this document is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

1-Bromo-2,4-dimethylpentane is an organobromine compound with a branched aliphatic backbone. Its structure features methyl groups at positions 2 and 4, which introduce significant steric hindrance around the alkyl chain, influencing its reactivity.^[1] The definitive identifier for this chemical is its CAS number: 6570-91-8.^{[2][3][4]}

A summary of its key properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	6570-91-8	[2] [3] [4]
IUPAC Name	1-bromo-2,4-dimethylpentane	[4]
Molecular Formula	C ₇ H ₁₅ Br	[2] [3] [4]
Molecular Weight	179.10 g/mol	[2] [4]
Boiling Point	159.7 ± 8.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
SMILES	CC(C)CC(C)CBr	[4] [5]
InChIKey	SQPLOXIDSDCSKA-UHFFFAOYSA-N	[4] [5]

Synthesis of 1-Bromo-2,4-dimethylpentane

The most common and efficient laboratory-scale synthesis of this primary alkyl halide involves the nucleophilic substitution of the corresponding primary alcohol, 2,4-dimethyl-1-pentanol. Phosphorus tribromide (PBr₃) is an excellent reagent for this transformation, as it converts the hydroxyl group into a good leaving group *in situ*, which is then displaced by the bromide ion.

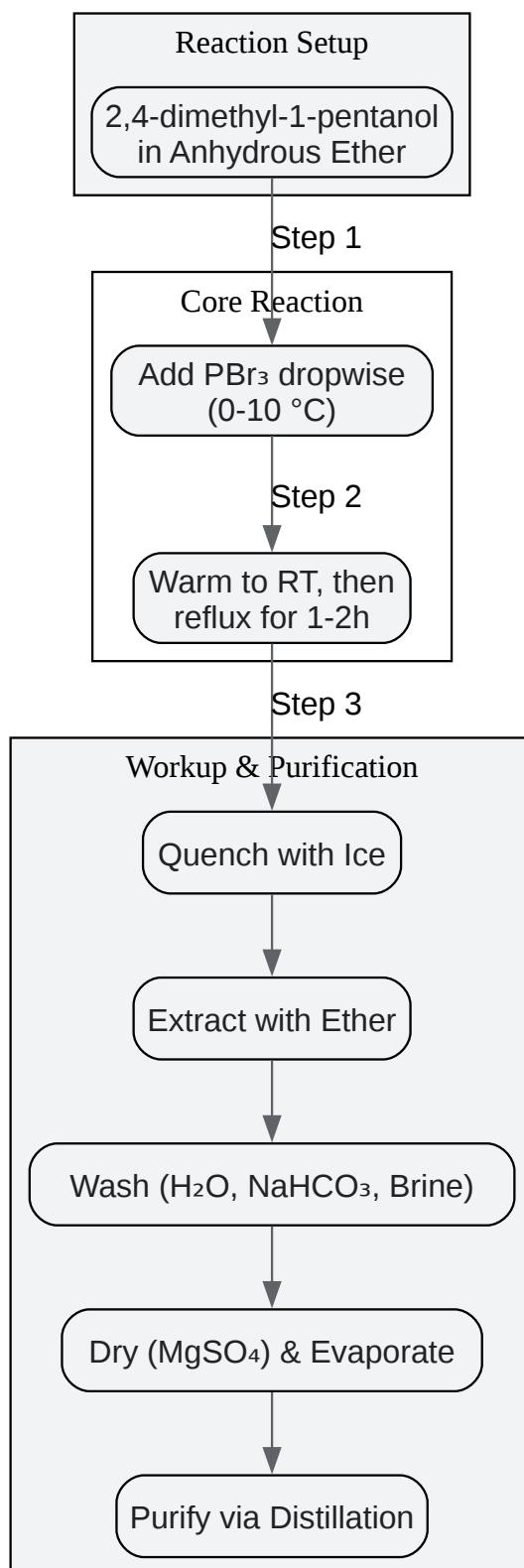
Causality of Experimental Choice:

The choice of PBr₃ is deliberate. Unlike using HBr, this method avoids strongly acidic conditions that could promote carbocation rearrangements, which are especially plausible in branched systems. The reaction proceeds via an S_N2 mechanism on an intermediate phosphite ester, ensuring that the bromine is installed specifically at the primary carbon without skeletal rearrangement.

Experimental Protocol: Synthesis from 2,4-dimethyl-1-pentanol

- Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (fitted with a drying tube) is placed in an ice-water bath.

- Reagents: Add 2,4-dimethyl-1-pentanol to the flask, dissolved in a suitable anhydrous solvent like diethyl ether.
- Reaction: Slowly add phosphorus tribromide (PBr_3) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. A stoichiometric ratio of alcohol to PBr_3 of 3:1 should be used.
- Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
- Workup: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture over crushed ice to quench the excess PBr_3 .
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and remove the solvent by rotary evaporation. The crude **1-Bromo-2,4-dimethylpentane** can then be purified by fractional distillation under reduced pressure.

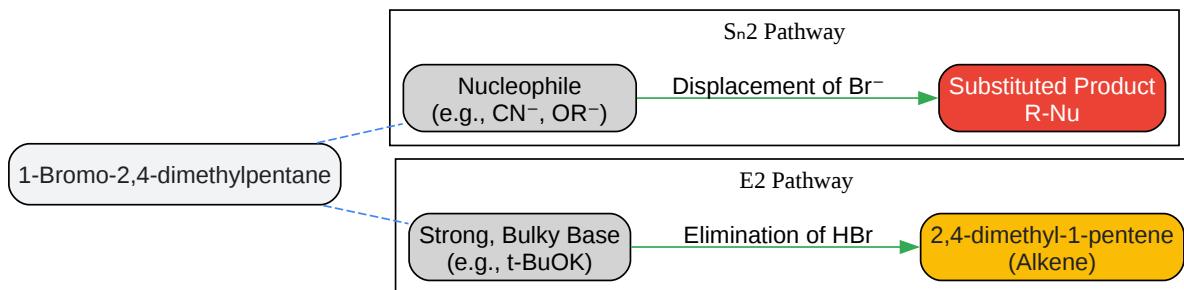
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Caption: General workflow for synthesizing **1-Bromo-2,4-dimethylpentane**.

Reactivity and Synthetic Applications

As a primary alkyl halide, **1-Bromo-2,4-dimethylpentane** is a versatile substrate for introducing the 2,4-dimethylpentyl group into molecules. Its reactivity is primarily dictated by the accessibility of the carbon atom bearing the bromine (C1).

- **Nucleophilic Substitution (S_N2) Reactions:** It readily undergoes S_N2 reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides, thiolates) to form new carbon-heteroatom or carbon-carbon bonds. However, the methyl group at the adjacent C2 position provides some steric hindrance, which can slow the rate of reaction compared to unbranched primary halides like 1-bromopentane. This steric influence is a key consideration in planning reaction times and conditions.
- **Elimination (E2) Reactions:** When treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), it can undergo an E2 elimination to form 2,4-dimethyl-1-pentene. The use of a bulky base favors the removal of a proton from the less-hindered C1, leading to the Hofmann product, although Zaitsev's rule would typically predict elimination toward the more substituted carbon.
- **Organometallic Formation:** It can be used to form Grignard reagents by reacting with magnesium metal in anhydrous ether. The resulting Grignard reagent, (2,4-dimethylpentyl)magnesium bromide, is a potent carbon nucleophile for building more complex molecular skeletons.



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Caption: Major reaction pathways for **1-Bromo-2,4-dimethylpentane**.

Safety, Handling, and Storage

1-Bromo-2,4-dimethylpentane is a hazardous chemical that requires strict safety protocols.[\[4\]](#)
The Globally Harmonized System (GHS) classifications highlight its primary dangers.[\[4\]](#)

GHS Hazard Statements:

- H226: Flammable liquid and vapor.[\[4\]](#)
- H314: Causes severe skin burns and eye damage.[\[4\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)

Protocol for Safe Handling and Storage

Aspect	Procedure	Rationale
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat. [6] [7]	To prevent severe skin burns, eye damage, and absorption.
Ventilation	Handle exclusively in a well-ventilated chemical fume hood. [6] [7] [8]	To avoid inhalation of vapors, which can cause respiratory irritation.
Ignition Sources	Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. [6] [8] [9]	The compound is a flammable liquid and its vapors can form explosive mixtures with air.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [6] [8] Store away from strong oxidizing agents and strong bases.	To prevent degradation, pressure buildup, and dangerous reactions with incompatible materials.
Spill Response	In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. [9]	To contain the hazardous material and prevent fire or further exposure.
First Aid	Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Skin: Take off all contaminated clothing immediately and rinse skin with	To mitigate the severe corrosive and irritant effects of the chemical.

water/shower for at least 15 minutes. Inhalation: Move the person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all exposure routes.[\[7\]](#)[\[8\]](#)

Disposal

Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[\[6\]](#)[\[8\]](#)

To ensure environmental protection and regulatory compliance.

Conclusion

1-Bromo-2,4-dimethylpentane is a valuable, albeit hazardous, reagent in synthetic organic chemistry. Its utility as a precursor is well-established, providing a route to introduce a sterically defined alkyl fragment. A thorough understanding of its properties, synthetic preparation, and reactivity, combined with unwavering adherence to stringent safety protocols, is essential for its effective and responsible use in advancing research and development goals.

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